5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a cyclobutoxy group and a methyl group attached to the thiadiazole ring, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory, and anticancer properties . These activities suggest that the compound may interact with multiple targets, potentially including bacterial cells, inflammatory pathways, and cancer cells .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells . This suggests that 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole may interact with its targets in a similar manner.
Pharmacokinetics
The lipophilicity of similar 1,3,4-thiadiazole derivatives has been studied, which can influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Given the reported antimicrobial and anticancer activities of similar 1,3,4-thiadiazole derivatives , it’s plausible that the compound could lead to the death of bacterial or cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanol with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring into a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy or methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with desired properties.
Biology: Thiadiazole derivatives, including 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. Researchers are studying its mechanism of action and potential therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 5-Bromo-3-methyl-1,2,4-thiadiazole
- 5-Amino-3-methyl-1,2,4-thiadiazole
Comparison: Compared to its analogs, 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole exhibits unique chemical properties due to the presence of the cyclobutoxy group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the cyclobutoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the cyclobutoxy group can affect the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-cyclobutyloxy-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-6-3-2-4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQBLJFJBMBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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